molecular formula C18H22N2O3S2 B2631642 N,N-dimethyl-4-(4-(thiophen-2-yl)piperidine-1-carbonyl)benzenesulfonamide CAS No. 1396674-42-2

N,N-dimethyl-4-(4-(thiophen-2-yl)piperidine-1-carbonyl)benzenesulfonamide

Cat. No.: B2631642
CAS No.: 1396674-42-2
M. Wt: 378.51
InChI Key: IXSRFGJFCIUZGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-4-(4-(thiophen-2-yl)piperidine-1-carbonyl)benzenesulfonamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery research, designed by integrating pharmaceutically privileged structures. This molecule contains a piperidine ring, a heterocycle that is a fundamental building block in more than twenty classes of pharmaceuticals and is renowned for its prevalence in bioactive molecules . The piperidine scaffold is extensively utilized in the development of substances for the treatment of conditions such as cancer, inflammatory diseases, and central nervous system disorders, underscoring its versatility as a research chemical . Furthermore, the incorporation of a sulfonamide functional group expands the compound's potential research applications, as this motif is commonly associated with enzyme inhibition, particularly against targets like cyclooxygenase (COX) for anti-inflammatory research . The strategic combination of the piperidine ring with a thiophene heterocycle creates a complex molecular architecture ideal for probing structure-activity relationships in the design of novel therapeutic agents. Researchers can employ this compound as a key intermediate or a lead structure in various discovery programs, including the synthesis of antiviral agents, given the established role of piperazine/piperidine-based compounds in this field , or in the development of new anti-proliferative and cytotoxic agents for oncology research . This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N,N-dimethyl-4-(4-thiophen-2-ylpiperidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-19(2)25(22,23)16-7-5-15(6-8-16)18(21)20-11-9-14(10-12-20)17-4-3-13-24-17/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSRFGJFCIUZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(4-(thiophen-2-yl)piperidine-1-carbonyl)benzenesulfonamide typically involves multiple steps, including the formation of the thiophene ring, the piperidine ring, and the benzenesulfonamide group. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and basic conditions for condensation reactions .

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(4-(thiophen-2-yl)piperidine-1-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N,N-dimethyl-4-(4-(thiophen-2-yl)piperidine-1-carbonyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(4-(thiophen-2-yl)piperidine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity, while the benzenesulfonamide group can increase its solubility and stability.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Core Structure Key Substituents Pharmacological Activity References
Target Compound Benzenesulfonamide N,N-Dimethyl, 4-(thiophen-2-yl)piperidine-1-carbonyl Not explicitly reported; inferred anticancer/antibacterial potential
(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (59) Benzenesulfonamide Enamino-thiophene, thiazole Potent anticancer activity against MCF7 breast cancer cells (comparable to doxorubicin)
4-((4-((4-(2,6-Dimethyl-4-(thiophen-2-yl)phenoxy)thieno[3,2-d]pyrimidin-2-yl)amino)piperidin-1-yl)methyl)benzenesulfonamide (15) Benzenesulfonamide Thienopyrimidine, 2,6-dimethyl-thiophene-phenoxy Structural analog; activity not detailed but designed for hydrophobic target binding
4-(4-(Hydrazinecarbonyl)piperidine-1-carbonyl)benzenesulfonamide (4) Benzenesulfonamide Hydrazinecarbonyl-piperidine In vitro activities (unspecified); highlights versatility of piperidine linkers

Key Structural Differences and Implications

Sulfonamide Substitution: The target compound’s N,N-dimethyl group distinguishes it from analogues like compound 59 (thiazole-substituted) and compound 15 (thienopyrimidine-linked). This substitution may enhance lipophilicity and membrane permeability .

Thiophene Positioning : The thiophen-2-yl group in the target compound mirrors that in compound 59 , a feature critical for π-π stacking interactions in biological targets .

Anticancer Activity

  • Compound 59 (): Exhibited IC₅₀ values comparable to doxorubicin in MCF7 cells, attributed to the enamino-thiophene motif’s ability to intercalate DNA or inhibit topoisomerases .
  • Target Compound : While direct data are lacking, the thiophene-piperidine-sulfonamide scaffold is recurrent in anticancer agents, suggesting a plausible mechanism via apoptosis induction or kinase inhibition .

Antibacterial Activity

  • Thiophene-Sulfonamide Hybrids (): Derivatives with MICs as low as 2 µg/mL against E. coli highlight the role of thiophene in disrupting bacterial membrane integrity .

Biological Activity

N,N-dimethyl-4-(4-(thiophen-2-yl)piperidine-1-carbonyl)benzenesulfonamide is a complex organic compound that has garnered attention in various fields of biological research. This compound features a thiophene ring, a piperidine ring, and a benzenesulfonamide moiety, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
IUPAC NameN,N-dimethyl-4-(4-thiophen-2-ylpiperidine-1-carbonyl)benzenesulfonamide
Molecular FormulaC18H22N2O3S2
Molecular Weight366.51 g/mol
CAS Number1396674-42-2

The biological activity of this compound is largely attributed to its structural components:

  • Thiophene Ring : This moiety can interact with various enzymes and receptors, potentially inhibiting their activity.
  • Piperidine Ring : Enhances the binding affinity of the compound to molecular targets.
  • Benzenesulfonamide Group : Increases solubility and stability, facilitating better interaction with biological systems.

1. Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to inhibit enzymes involved in critical biological pathways, including:

  • Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial in treating neurodegenerative diseases like Alzheimer's disease.

2. Anticancer Activity

This compound has demonstrated potential anticancer properties through various mechanisms:

  • Cytotoxicity : In vitro studies have shown that derivatives containing piperidine structures exhibit cytotoxic effects against cancer cell lines, such as FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

3. Antimicrobial Effects

Preliminary studies suggest that compounds with similar structural features may possess antimicrobial properties, although specific data on this compound is limited.

Case Studies

Several studies have investigated the biological activity of related compounds or derivatives:

  • Cancer Therapy : A study reported that piperidine derivatives showed enhanced cytotoxicity and apoptosis induction in tumor models . The presence of the thiophene moiety was noted to play a significant role in enhancing the anticancer activity.
  • Alzheimer's Disease : The introduction of piperidine into existing drug frameworks has been associated with improved inhibition of cholinesterase enzymes, which are key targets in Alzheimer's treatment .

Q & A

Q. What synthetic strategies are recommended for preparing N,N-dimethyl-4-(4-(thiophen-2-yl)piperidine-1-carbonyl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : A modular approach is advised, involving sequential coupling of the piperidine-thiophene core with the benzenesulfonamide moiety. Key steps include:
  • Piperidine functionalization : Introduce the thiophene group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-thiophene coupling) .
  • Sulfonamide coupling : React 4-(chlorosulfonyl)benzoic acid derivatives with dimethylamine under anhydrous conditions (e.g., DCM, 0–5°C) to form the sulfonamide .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of coupling agents) and temperature (room temp. to 60°C) to improve yields .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to confirm dimethylamine protons (δ ~2.8–3.2 ppm) and thiophene aromaticity (δ ~6.5–7.5 ppm) .
  • IR Spectroscopy : Validate carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonamide (S=O, ~1150–1250 cm⁻¹) groups .
  • Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]+ and fragmentation patterns .
  • HPLC : Assess purity (>95%) with a C18 column (MeCN:H2O gradient) .

Q. How can the crystal structure of this compound be resolved, and what insights does it provide?

  • Methodological Answer :
  • X-ray Crystallography : Grow single crystals via slow evaporation (e.g., ethanol/water mixtures). Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
  • Analysis : Use SHELX or Olex2 for structure refinement. Key parameters: bond lengths (C–S: ~1.76 Å), torsion angles (piperidine-thiophene dihedral < 10°), and hydrogen-bonding networks (N–H···O interactions) .

Advanced Research Questions

Q. What computational methods can predict the binding affinity of this compound to biological targets (e.g., carbonic anhydrase)?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., Zn²+ coordination in carbonic anhydrase). Prioritize poses with sulfonamide-O···Zn distances < 2.1 Å .
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of piperidine-thiophene conformers in aqueous solution .
  • QSAR : Corinate substituent effects (e.g., thiophene vs. phenyl) with inhibitory activity using Hammett σ constants or ML models .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

  • Methodological Answer :
  • Analog Synthesis : Replace thiophene with furan/pyridine and vary sulfonamide N-alkyl groups (e.g., methyl vs. ethyl) .
  • Assay Design : Test analogs against enzyme targets (IC50 via fluorescence quenching) and cell lines (MTT assay for cytotoxicity) .
  • Data Interpretation : Use clustering algorithms (e.g., PCA) to identify substituents (e.g., electron-rich thiophene) that enhance potency by 2–3 log units .

Q. How should researchers resolve contradictory data in literature regarding this compound’s solubility or stability?

  • Methodological Answer :
  • Replicate Experiments : Repeat solubility tests (e.g., shake-flask method in PBS pH 7.4) under controlled humidity/temperature .
  • Advanced Analytics : Use DSC/TGA to assess thermal stability (decomposition >200°C) and DLS for aggregation propensity in aqueous buffers .
  • Cross-Validation : Compare results with structurally similar compounds (e.g., piperidine-carboxamides) to identify trends in hydrolytic stability .

Data Presentation Guidelines

  • Synthesis : Report yields, Rf values, and reaction scales (e.g., 0.1–5 mmol) .
  • Characterization : Tabulate NMR shifts, IR bands, and HRMS data (Δ < 5 ppm) .
  • Biological Data : Include dose-response curves (R² > 0.95) and statistical significance (p < 0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.